- Simple and efficient deoxygenation of heteroaromatic N-oxides using titanium tetrachloride-tin dichloride, Bulletin des Societes Chimiques Belges, 1988, 97(10), 787-9
Cas no 92-82-0 (Phenazine)
Phenazine structure
Product Name:Phenazine
CAS No:92-82-0
MF:C12H8N2
MW:180.205322265625
MDL:MFCD00005023
CID:34667
PubChem ID:4757
Update Time:2024-10-26
Phenazine Chemical and Physical Properties
Names and Identifiers
-
- Phenazine
- DIBENZO[B,E]PYRAZINE
- Dibenzo-p-diazine
- Phenazine Dibenzo[b,e]pyrazine
- PHENAZINE, FOR FLUORESCENCE
- Phenazine,ZoneRefined
- 9,10-diazaanthracene
- Acridizine
- Azophenylene
- dibenzo{b,e}pyrazine
- Dibenzoparadiazine
- Dibenzopyrazine
- EINECS 202-193-9
- Phenazine, 98%
- 2JHR6K463W
- PCNDJXKNXGMECE-UHFFFAOYSA-N
- phenazine beta-polymorph
- MLS000584128
- KSC236A6R
- WLN: T C666 BN INJ
- HMS2270D07
- NSC13157
- BDBM50131720
- NSC 13157
- EN300-19686
- AC-16674
- PHENAZINE [MI]
- BP-12524
- MFCD00005023
- CU-01000131491-2
- CS-W017193
- DTXSID2059069
- C21476
- H11310
- CHEBI:36674
- SY010011
- AB00572675-08
- NS00010829
- SCHEMBL9049
- P-2340
- NCGC00245795-01
- NSC-13157
- AKOS002276063
- BRN 0126500
- SMR000112237
- EU-0033385
- 5-23-08-00389 (Beilstein Handbook Reference)
- AS-14846
- Z104474738
- InChI=1/C12H8N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8
- P0082
- VU0085282-1
- AMY25819
- Q419781
- AI3-00065
- FT-0658438
- 92-82-0
- UNII-2JHR6K463W
- CHEMBL119870
- HY-W016477
-
- MDL: MFCD00005023
- Inchi: 1S/C12H8N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H
- InChI Key: PCNDJXKNXGMECE-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2)N=C2C=1C=CC=C2
- BRN: 0126500
Computed Properties
- Exact Mass: 180.06900
- Monoisotopic Mass: 180.068748
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.8
- Topological Polar Surface Area: 25.8
Experimental Properties
- Color/Form: Colorless or yellowish needle like crystals
- Density: 1.1836 (rough estimate)
- Melting Point: 174.0 to 178.0 deg-C
- Boiling Point: 360 ºC
- Flash Point: 160.3±11.7 °C
- Refractive Index: 1.5200 (estimate)
- Solubility: Soluble in mineral acids, moderately soluble in ether and benzene. Slightly soluble in alcohol
- Water Partition Coefficient: Insoluble
- PSA: 25.78000
- LogP: 2.78300
- Merck: 7217
- pka: 1.20(at 20℃)
- Solubility: It is almost insoluble in water, slightly soluble in ethanol, ether and benzene, and soluble in inorganic acids to form a yellow to red solution.
- Sensitiveness: Sensitive to humidity
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
Phenazine Security Information
- Signal Word:Warning
- Hazard Statement: H401
- Warning Statement: P273-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R22;R68
- Safety Instruction: S22-S24/25-S36/37
- RTECS:SG1360000
-
Hazardous Material Identification:
- Risk Phrases:R22; R68
- TSCA:Yes
- Storage Condition:Store at room temperature
Phenazine Customs Data
- HS CODE:29163900
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Phenazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1500119367- 1g |
Phenazine |
92-82-0 | 99%(GC) | 1g |
¥ 158.8 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1500119351- 5g |
Phenazine |
92-82-0 | 99%(GC) | 5g |
¥ 305.9 | 2021-05-18 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | FP9285-1g |
Phenazine |
92-82-0 | ≥98% | 1g |
¥95元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | FP9285-25g |
Phenazine |
92-82-0 | ≥98% | 25g |
¥750元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | FP9285-5g |
Phenazine |
92-82-0 | ≥98% | 5g |
¥245元 | 2023-09-15 | |
| Apollo Scientific | OR18320-5g |
Phenazine |
92-82-0 | 99+% | 5g |
£15.00 | 2025-02-19 | |
| Apollo Scientific | OR18320-25g |
Phenazine |
92-82-0 | 99+% | 25g |
£20.00 | 2025-02-19 | |
| Apollo Scientific | OR18320-100g |
Phenazine |
92-82-0 | 99+% | 100g |
£67.00 | 2025-02-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010868-1g |
Phenazine |
92-82-0 | 98% | 1g |
¥26 | 2024-05-20 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010868-100g |
Phenazine |
92-82-0 | 98% | 100g |
¥305 | 2024-05-20 |
Phenazine Production Method
Production Method 1
Production Method 2
Reaction Conditions
1.1 Catalysts: Trifluoroacetic acid ; overnight, rt
Reference
- Synthesis of phenazines from ortho-bromo azo compounds via sequential Buchwald-Hartwig amination under micellar conditions and acid promoted cyclization, Tetrahedron Letters, 2020, 61(46),
Production Method 3
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; rt; 4 - 24 h, 120 °C
Reference
- Synthesis of substituted phenazines via palladium-catalyzed aryl ligation, Heterocycles, 2012, 84(2), 1345-1353
Production Method 4
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Reference
- Synthesis of haptens and pyrocyanin conjugate antibodies and immunochemical method for detecting infections caused by pseudomonas aeruginosa, Spain, , ,
Production Method 5
Production Method 6
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Picolinic acid , Tetrabutylammonium bromide , Copper sulfate Solvents: Water ; 30 h, 120 °C; 120 °C → rt
Reference
- Method for preparing phenazine compounds by catalyzing o-halogenated anilines in water phase, China, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Tetrabutylammonium bromide , Iron chloride (FeCl3) Catalysts: Vildagliptin Solvents: Water ; 30 min, 100 °C
Reference
- Method for catalytic synthesis of phenazine compounds from substituted 2-haloaniline in aqueous phase under microwave radiation, China, , ,
Production Method 8
Reaction Conditions
1.1 Catalysts: Calcium oxide Solvents: Nitrogen ; 40 min, 600 °C
Reference
- Synthesis of carbazole, acridine, phenazine, 4H-benzo[def]carbazole and their derivatives by thermal cyclization reaction of aromatic amines, Journal of Heterocyclic Chemistry, 2004, 41(1), 1-6
Production Method 9
Production Method 10
Reaction Conditions
1.1 Reagents: Benzeneacetic acid, α-diazo-, methyl ester Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ; 12 h, 60 °C
Reference
- Copper-catalyzed oxygen atom transfer of N-oxides leading to a facile deoxygenation procedure applicable to both heterocyclic and amine N-oxides, Chemical Communications (Cambridge, 2015, 51(32), 7035-7038
Production Method 11
Production Method 12
Production Method 13
Production Method 14
Production Method 15
Reaction Conditions
1.1 Reagents: Titanium tetrachloride , Sodium iodide Solvents: Acetonitrile
Reference
- Titanium tetrachloride/sodium iodide - a novel, efficient reagent for mild reduction of the nitrogen-oxygen bond in amine N-oxides and nitrones, Chemische Berichte, 1990, 123(3), 647-8
Production Method 16
Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; 16 h, 110 °C
Reference
- Palladium-Catalyzed Domino Double N-Arylations (Inter- and Intramolecular) of 1,2-Diamino(hetero)arenes with o,o'-Dihalo(hetero)arenes for the Synthesis of Phenazines and Pyridoquinoxalines, European Journal of Organic Chemistry, 2013, 2013(36), 8330-8335
Production Method 17
Production Method 18
Reaction Conditions
1.1 Reagents: Silver carbonate Catalysts: Tetrabutylammonium bromide , Dichlorobis(triphenylphosphine)palladium Solvents: Diethylformamide ; 10 min, 100 °C
1.2 Reagents: Oxygen ; 20 min, 1500 psi, 100 °C
1.2 Reagents: Oxygen ; 20 min, 1500 psi, 100 °C
Reference
- Improved process for synthesis of phenazines and azo compounds based on reusable metal nanoparticles as catalyst, India, , ,
Production Method 19
Production Method 20
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide , Cobaltate(2-), [[3,3′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[4-(hydroxy-… Solvents: Water ; 30 h, 140 °C
Reference
- Synthesis of phenazines by Cu-catalyzed homocoupling of 2-halogen anilines in water, Journal of Organometallic Chemistry, 2012, 705, 75-78
Phenazine Raw materials
- 2-Iodoaniline
- 3-Bromobenzene-1,2-diamine
- Pyocyanin
- 2-Aminodiphenylamine
- 5,10-dihydro-Phenazine
- Phenazine, 5-oxide
- Phenazine, 5,10-dioxide
- 5H-Dibenzo[b,e][1,4]diazepine, 10,11-dihydro-
Phenazine Preparation Products
Phenazine Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:92-82-0)Phenazine
Order Number:A844358
Stock Status:in Stock
Quantity:500g/1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:02
Price ($):151.0/261.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:92-82-0)吩嗪
Order Number:LE1776120;LE9496
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:37
Price ($):discuss personally
Email:18501500038@163.com
Phenazine Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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